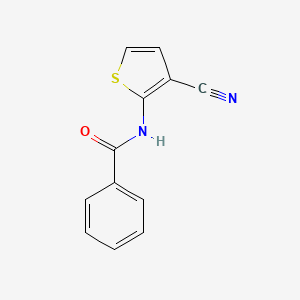
2,2,4-三甲基-1-(4-硝基苄基)-1,2-二氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to the class of 1,2-dihydroquinoline derivatives, which have been extensively studied for various chemical and biological properties. The interest in these compounds arises from their structural complexity and potential application in different fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of 2,2,4-trimethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline derivatives involves various chemical reactions. One approach involves the condensation of 2-aminobenzaldehyde derivatives with conjugated nitro-olefins, leading to the formation of 3-nitro-1,2-dihydroquinolines, which are further transformed into different derivatives (Yan et al., 2004). Another method includes the synthesis of 3,4-dihydroquinazolin-4-ones from N-(2-nitrobenzoyl)amides under reductive conditions (Nishiyama et al., 2002).
Molecular Structure Analysis
The molecular structure of 1,2-dihydroquinoline derivatives, including crystal structure determination, is crucial for understanding their chemical behavior. The crystal structure determination is generally performed by X-ray single crystal diffraction. These compounds typically crystallize in various crystal systems and exhibit complex three-dimensional packing structures consolidated by van der Waals forces and weak hydrogen bonds (Fotie et al., 2014).
Chemical Reactions and Properties
The chemical reactions of these compounds include transformations like N-heterocyclization, which can be catalyzed by elements such as selenium, leading to the formation of various heterocyclic compounds. The reactivity of these compounds is significantly influenced by the nitro group and other substituents present in the molecule (Nishiyama et al., 2002).
科学研究应用
合成和结构分析
多项研究集中于与2,2,4-三甲基-1-(4-硝基苄基)-1,2-二氢喹啉相关的衍生物的合成和晶体结构分析。例如,已对3,4,5-三甲氧基苯甲酸甲酯和1,2-二氢-2,2,4-三甲基喹啉衍生物的合成和晶体结构进行了研究,揭示了它们的晶体堆积和稳定其结构的相互作用。这些研究突出了弱定向氢键和范德华力在这些化合物的三维晶体堆积结构中的重要性 (Fotie 等,2014)。
潜在应用
抗菌和生物活性:已合成一些衍生物,目的是探索其生物活性,包括抗菌活性。例如,已研究由喹唑啉型配体构建的单核和双核 Ni(II) 配合物的抗菌活性,展示了这些化合物在开发新型抗菌剂中的潜力 (Chai 等,2017)。
缓蚀:这些化合物还因其在缓蚀中的应用而受到研究。电化学研究已证明它们在盐酸溶液中保护低碳钢免受腐蚀的有效性,突出了它们作为缓蚀剂的潜力 (Khan 等,2017)。
光敏保护基团:已探索衍生物的合成和光化学,以将其用作光敏保护基团。这些研究强调了化合物对多光子诱导光解的敏感性,使其适用于生物活性分子的受控释放 (Fedoryak 和 Dore,2002)。
催化和有机合成:此外,这些化合物在催化和有机合成中发挥作用,在更复杂分子的合成中充当中间体或反应物。它们参与各种有机反应,突出了它们在合成化学领域的多功能性和实用性。
属性
IUPAC Name |
2,2,4-trimethyl-1-[(4-nitrophenyl)methyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-12-19(2,3)20(18-7-5-4-6-17(14)18)13-15-8-10-16(11-9-15)21(22)23/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAFQCGFHIZDNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=CC=CC=C12)CC3=CC=C(C=C3)[N+](=O)[O-])(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4-Trimethyl-1-(4-nitrobenzyl)-1,2-dihydroquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)
![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)
![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B5552504.png)
![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)

![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)